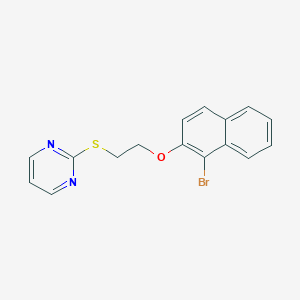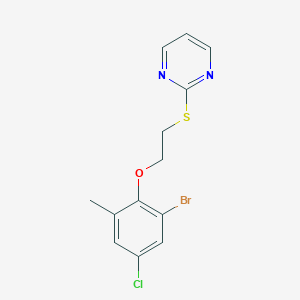
N-(2-methoxybenzyl)-2-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-phenoxybutanamide, also known as ML352, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylamides and has been synthesized through various methods.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-2-phenoxybutanamide involves the modulation of various proteins and enzymes in the body. N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to target the protein Hsp70, which is involved in cancer cell survival. N-(2-methoxybenzyl)-2-phenoxybutanamide also inhibits the production of pro-inflammatory cytokines by targeting the enzyme IKKβ. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation and improve tissue damage. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
The advantages of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its high potency and specificity for its target proteins and enzymes. N-(2-methoxybenzyl)-2-phenoxybutanamide has also been shown to have low toxicity in animal models. The limitations of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
The future directions for N-(2-methoxybenzyl)-2-phenoxybutanamide research include the development of more efficient synthesis methods and the optimization of its pharmacokinetics and bioavailability. N-(2-methoxybenzyl)-2-phenoxybutanamide could also be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular disorders. Additionally, the combination of N-(2-methoxybenzyl)-2-phenoxybutanamide with other drugs could be explored for its synergistic effects in cancer and inflammation research.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-2-phenoxybutanamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxybenzyl)-2-phenoxybutanamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(2-methoxybenzyl)-2-phenoxybutanamide in disease treatment.
合成法
The synthesis of N-(2-methoxybenzyl)-2-phenoxybutanamide has been achieved through various methods. The most common method involves the reaction of 2-phenoxybutyric acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(2-methoxybenzyl)-2-phenoxybutanamide as a white solid with a yield of 60-70%.
科学的研究の応用
N-(2-methoxybenzyl)-2-phenoxybutanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells by targeting the protein Hsp70, which is involved in cancer cell survival. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
製品名 |
N-(2-methoxybenzyl)-2-phenoxybutanamide |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C18H21NO3/c1-3-16(22-15-10-5-4-6-11-15)18(20)19-13-14-9-7-8-12-17(14)21-2/h4-12,16H,3,13H2,1-2H3,(H,19,20) |
InChIキー |
UOJXFJJWWIKRQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
正規SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)

![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)

![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)


![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)